N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide
Description
N-(2-{[(2-Methylphenyl)methyl]amino}ethyl)acetamide is a secondary acetamide derivative characterized by a 2-methylbenzylamine group attached to an ethylacetamide backbone. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which may influence its biological activity and synthetic utility.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[2-[(2-methylphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10-5-3-4-6-12(10)9-13-7-8-14-11(2)15/h3-6,13H,7-9H2,1-2H3,(H,14,15) |
InChI Key |
QRRMEPYCWUUQLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-methylbenzylamine with ethyl acetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
Compounds 7a–7e (N-(2-Aminoethyl)acetamide Derivatives) These derivatives (e.g., 7a: N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide) share the N-(2-aminoethyl)acetamide core but differ in substituents on the biphenyl group :
| Compound | Substituent (R Group) | Yield (%) | Key Features |
|---|---|---|---|
| 7a | Methoxy | 28.0 | Lower yield due to steric hindrance |
| 7b | Ethoxy | 48.7 | Higher yield with ethoxy’s electron-donating effect |
| 7c | Isopropoxy | 36.6 | Moderate yield; bulky substituent reduces reactivity |
Key Findings :
Agrochemical Derivatives
Pesticide-related acetamides () highlight the role of halogen and alkyl groups in bioactivity:
| Compound | Substituents | Application |
|---|---|---|
| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | Chloro, dimethylphenyl, isopropyl | Pre-emergent herbicide |
| Alachlor | Chloro, methoxymethyl, diethylphenyl | Herbicide |
Comparison :
Hydrophobicity and Solubility :
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide (): The diethylamino group increases water solubility via protonation, unlike the target compound’s 2-methylphenyl group, which enhances lipophilicity .
- 2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide (): The hydroxyethyl group improves aqueous solubility, whereas the target compound’s structure favors membrane permeability .
Biological Activity
N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide, a compound belonging to the acetamide class, has garnered attention due to its potential biological activities, particularly in relation to cholinesterase inhibition and antimicrobial properties. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2-methylphenylmethylamine with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Cholinesterase Inhibition
One of the significant biological activities of this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmitter regulation in the nervous system.
- Mechanism of Action : The compound acts as a mixed-type inhibitor for BChE, as demonstrated by kinetic studies using Lineweaver–Burk plots. The inhibition constants (IC50) for this compound indicate a strong affinity for BChE, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .
Antimicrobial Activity
In addition to its cholinesterase inhibitory effects, this compound exhibits notable antimicrobial properties.
- Antibacterial Activity : The compound has been tested against various bacterial strains, showing moderate to good activity. Minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
- Antifungal Activity : Additionally, it has shown antifungal activity against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM .
Study on Cholinesterase Inhibition
A study focused on a series of substituted acetamide derivatives highlighted that this compound displayed significant inhibition against BChE with an IC50 value of approximately 19.60 µM. This study emphasizes the potential therapeutic application of this compound in neurodegenerative diseases where cholinergic dysfunction occurs .
Antimicrobial Efficacy Assessment
Research evaluating the antimicrobial properties of related acetamides found that derivatives similar to this compound exhibited promising activity against resistant bacterial strains. The findings suggest that modifications in the side chains can enhance efficacy against specific pathogens, supporting further exploration into structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
